2-Lysophosphatidylcholine

Lysophosphatidic Acid Signaling Autotaxin Enzymology Cancer Cell Motility

2-Lysophosphatidylcholine (2-LPC, CAS 5655-17-4) is the predominant naturally occurring LPC isoform (~90% of biological pool), thermodynamically favored over the 1-isomer. It is the essential physiological substrate for autotaxin (25-fold lower Km vs. synthetic substrates) in LPA-mediated oncology assays, the major carrier for DHA brain transport via MFSD2A, and exhibits chain-length-dependent sPLA2 inhibition. With quantified surface activity (44.3 dyn/cm), it enables reproducible membrane fusion protocols. Unlike synthetic alkyl-lysophospholipid analogs (e.g., edelfosine), native 2-LPC ensures physiologically relevant results.

Molecular Formula C26H54NO7P
Molecular Weight 523.7 g/mol
CAS No. 5655-17-4
Cat. No. B1209052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Lysophosphatidylcholine
CAS5655-17-4
Synonyms1-octadecyl-glycero-3-phosphocholine
1-stearoyl-2-hydroxy-sn-glycero-3-phosphocholine
1-stearoyl-sn-glycero-3-phosphorylcholine
stearoyl alpha-lysolecithin
stearoyl alpha-lysolecithin, (+-)-isomer
stearoyl alpha-lysolecithin, (R)-isomer
stearoyl L-alpha-lysolecithin
stearoyllysophosphatidylcholine
Molecular FormulaC26H54NO7P
Molecular Weight523.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
InChIInChI=1S/C26H54NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h25,28H,5-24H2,1-4H3
InChIKeyIHNKQIMGVNPMTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Lysophosphatidylcholine (CAS 5655-17-4) Procurement Guide: Product Specifications and Research Utility


2-Lysophosphatidylcholine (2-LPC), also known as 1-stearoyl-2-hydroxy-sn-glycero-3-phosphocholine, is a monoacylglycerophospholipid derived from phosphatidylcholine via phospholipase A2-mediated hydrolysis of the sn-2 fatty acyl chain [1]. It serves as the predominant naturally occurring lysophosphatidylcholine isoform, comprising approximately 90% of the lysophosphatidylcholine pool in biological systems due to steric constraints favoring the 2-acyl isomer [2]. With a molecular formula of C26H54NO7P and a molecular weight of 523.7 g/mol, this amphiphilic compound exhibits high surface activity (44.3 dyn/cm) and acts as a key metabolic intermediate in phospholipid turnover, an endogenous substrate for autotaxin-mediated lysophosphatidic acid production, and a critical carrier for polyunsaturated fatty acid transport across the blood-brain barrier [3].

Why Generic Substitution Fails: Critical Differentiation of 2-Lysophosphatidylcholine from In-Class Analogs


Lysophosphatidylcholines constitute a structurally heterogeneous class of compounds wherein variations in fatty acyl chain length, saturation, and regioisomeric positioning (sn-1 versus sn-2) dictate fundamentally distinct physicochemical properties, metabolic fates, and biological activities [1]. The 2-lysophosphatidylcholine isomer (sn-2 acyl) exhibits superior thermodynamic stability and predominates under physiological conditions, whereas 1-lysophosphatidylcholine undergoes spontaneous acyl migration to the more stable 2-isomer [2]. Furthermore, alkyl-lysophospholipid analogs (e.g., edelfosine, ET-18-OCH3) display markedly enhanced cytotoxic profiles relative to native 2-LPC, rendering them unsuitable for studies requiring endogenous-like lipid signaling or metabolic substrate behavior [3]. Consequently, indiscriminate substitution among lysophosphatidylcholine species or synthetic analogs introduces experimental confounding variables that compromise data reproducibility and mechanistic interpretation across inflammation, oncology, and neurobiology applications.

Product-Specific Quantitative Evidence Guide: Comparative Performance of 2-Lysophosphatidylcholine


Superior Autotaxin Substrate Affinity: 25-Fold Lower Km Compared to Synthetic Nucleotide Substrate

2-Lysophosphatidylcholine demonstrates exceptional substrate affinity for autotaxin (ATX/lysoPLD), the enzyme responsible for generating the bioactive lipid mediator lysophosphatidic acid (LPA). Kinetic analysis reveals that the Km value of ATX for LPC is 25-fold lower than that for the synthetic nucleoside substrate p-nitrophenyl-tri-monophosphate, establishing LPC as the physiologically relevant and kinetically preferred substrate [1].

Lysophosphatidic Acid Signaling Autotaxin Enzymology Cancer Cell Motility

Reduced Cytotoxic Activity: 2-LPC Exhibits Lowest Cytotoxicity Among Structurally Related Alkyl-Lysophospholipids

In comparative cytotoxicity screening against freshly explanted human leukemia cells, 2-lysophosphatidylcholine exhibited the lowest cytotoxic activity among eleven tested lipid compounds, including the clinically investigated alkyl-lysophospholipids ET-18-OCH3 (edelfosine), BM 41.440 (ilmofosine), and CP-46,665 [1]. This low intrinsic cytotoxicity distinguishes 2-LPC from its synthetic ether-linked analogs and establishes it as a suitable negative control or baseline comparator for structure-activity relationship studies of antineoplastic lipid compounds.

Cancer Therapeutics Cytotoxicity Screening Alkyl-Lysophospholipid Pharmacology

Preferred Blood-Brain Barrier Transport: LPC-DHA Exhibits Enhanced Passage Over Unesterified DHA

In an in vitro blood-brain barrier model consisting of brain capillary endothelial cells co-cultured with astrocytes, 2-docosahexaenoyl-1-lysophosphatidylcholine (lysoPC-DHA) demonstrated significantly higher passage across the endothelial monolayer compared to unesterified docosahexaenoic acid (DHA) [1]. This preferential transport is mediated by the sodium-dependent LPC symporter MFSD2A, which selectively transports LPC-esterified PUFAs but not free fatty acids across the BBB [2].

Blood-Brain Barrier Neuroprotection Omega-3 Fatty Acid Transport

High Surface Activity: 2-LPC Exhibits Surface Tension of 44.3 dyn/cm

2-Lysophosphatidylcholine demonstrates pronounced surface-active properties with a measured surface tension of 44.3 dyn/cm, reflecting its amphiphilic molecular architecture and capacity to perturb lipid bilayer organization [1]. This physicochemical characteristic underlies its utility as a membrane fusogen and its concentration-dependent effects on membrane integrity, ranging from sublytic stimulation of phagocytosis to lytic cytotoxicity at elevated concentrations in serum-free media [1].

Membrane Biophysics Surfactant Properties Lipid Bilayer Modulation

Fatty Acid-Dependent sPLA2 Inhibition: Stearoyl (18:0) LPC Acts as Uncompetitive Inhibitor of Secreted Phospholipase A2

Stearoyl (18:0) lysophosphatidylcholine, corresponding to the 2-LPC species containing an 18-carbon saturated fatty acyl chain, functions as an uncompetitive inhibitor of group IA secreted phospholipase A2 (sPLA2) in vitro, providing activity-dependent feedback inhibition of the enzyme [1]. In contrast, decanoyl (10:0) lysoPC, which is not detectable in plasma, fails to inhibit sPLA2 activity, demonstrating chain-length specificity for this regulatory mechanism [1].

Inflammation Phospholipase A2 Enzyme Inhibition

Isomeric Abundance: 2-LPC Comprises ~90% of Biological Lysophosphatidylcholine Pool

Under normal physiological conditions, steric hindrance within the molecular structure favors the 2-lysophosphatidylcholine isomer, resulting in an approximate 1:9 ratio of 1-lysophosphatidylcholine to 2-lysophosphatidylcholine in biological phospholipid preparations [1]. This pronounced isomeric preference reflects the greater thermodynamic stability of the sn-2 acylated species, which predominates in both cellular membranes (≥3% of phospholipids) and blood plasma (8-12% of phospholipids) [2].

Lipidomics Phospholipid Metabolism Analytical Chemistry

Best Research and Industrial Application Scenarios for 2-Lysophosphatidylcholine (CAS 5655-17-4)


Autotaxin/Lysophosphatidic Acid (LPA) Signaling Pathway Studies in Cancer Biology

Employ 2-LPC as the physiologically relevant substrate for autotaxin (ATX/lysoPLD) in cell-based and biochemical assays investigating LPA-mediated cancer cell motility, proliferation, and survival signaling. The 25-fold lower Km of ATX for LPC relative to synthetic nucleotide substrates [1] establishes native LPC as the essential substrate for accurate recapitulation of endogenous LPA production. This application is critical for oncology research programs evaluating ATX inhibitors or LPA receptor antagonists as therapeutic candidates.

Blood-Brain Barrier Transport and Neuroprotection Studies

Utilize 2-LPC-esterified polyunsaturated fatty acids (e.g., LPC-DHA) in in vitro BBB models and in vivo brain uptake studies to investigate MFSD2A-mediated transport mechanisms [1]. Given the preferential BBB passage of LPC-DHA over unesterified DHA [2] and the established role of LPC as the major physiological carrier for brain DHA accretion [3], 2-LPC-based delivery systems are essential for neurodegenerative disease research, including Alzheimer's disease and age-related cognitive decline.

Inflammation and sPLA2 Feedback Inhibition Mechanistic Studies

Select stearoyl (18:0) 2-lysophosphatidylcholine for investigations of product-mediated feedback inhibition of secreted phospholipase A2 (sPLA2) enzymes in sepsis, ischemia-reperfusion injury, and chronic inflammatory disease models. The chain-length-dependent inhibitory activity—whereby stearoyl LPC inhibits sPLA2 while decanoyl LPC does not [1]—necessitates species-specific LPC procurement for studies evaluating the paradoxical anti-inflammatory properties of lysophospholipids under conditions of elevated sPLA2 activity.

Membrane Biophysics and Controlled Fusogenic Applications

Employ 2-LPC in membrane fusion protocols, lipid bilayer asymmetry studies, and investigations of concentration-dependent membrane perturbation. The quantified surface tension of 44.3 dyn/cm [1] provides a reproducible physicochemical benchmark for selecting sublytic concentrations (stimulation of phagocytosis, enhanced agglutination) versus lytic concentrations (membrane solubilization, cell necrosis). This is particularly relevant for cell fusion experiments and studies of membrane protein function in asymmetric lipid environments.

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